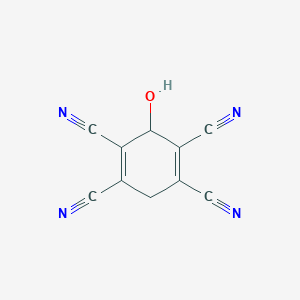
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
Scientific Research Applications
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile: Similar structure but with oxo groups instead of hydroxyl groups.
1,2,4,5-Benzenetetracarbonitrile: A benzene ring with four nitrile groups, lacking the hydroxyl and diene features.
Uniqueness
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
789476-49-9 |
|---|---|
Molecular Formula |
C10H4N4O |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2 |
InChI Key |
SGVGRMYGOCIZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
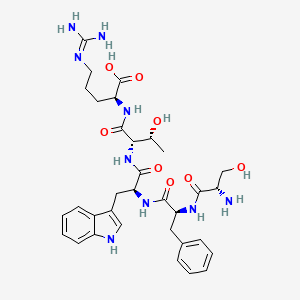

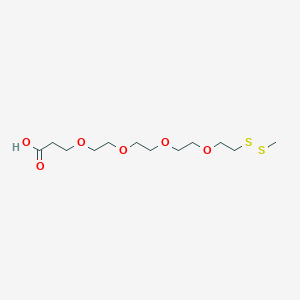
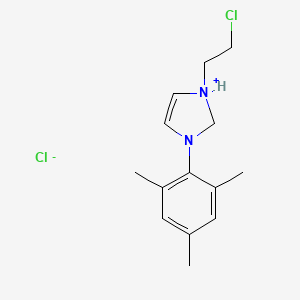
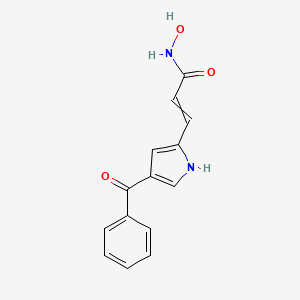
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
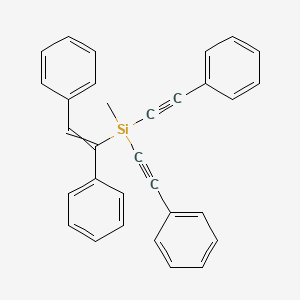
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
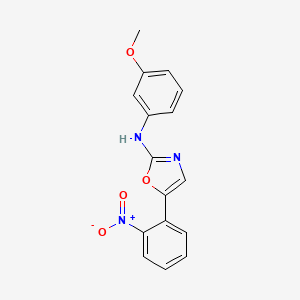
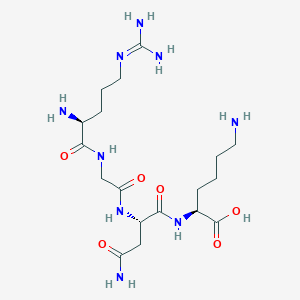
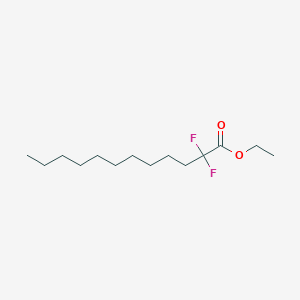
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
